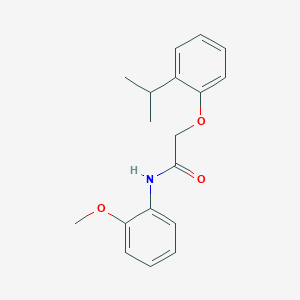

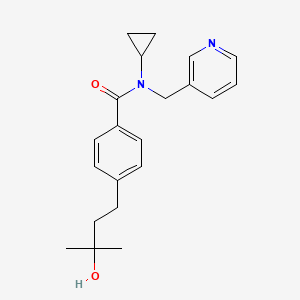

2-(2-isopropylphenoxy)-N-(2-methoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-(2-isopropylphenoxy)-N-(2-methoxyphenyl)acetamide involves stirring ethyl 2-(2-isopropylphenoxy)acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. The product is then recrystallized and characterized by various spectroscopic techniques, including HNMR and LC-MS, indicating a successful synthesis with good yield (Sharma et al., 2018).

Molecular Structure Analysis

The compound crystallizes in the orthorhombic crystal system with a specific space group and unit cell parameters, demonstrating intermolecular hydrogen bonds of the N–H⋅⋅⋅O type. The structure exhibits also two intramolecular interactions, providing insights into its molecular stability and interactions (Sharma et al., 2018).

Chemical Reactions and Properties

The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes results in the formation of silaheterocyclic compounds, showcasing the chemical reactivity and potential for further modification of the compound (Lazareva et al., 2017).

Physical Properties Analysis

Although detailed information on the physical properties of 2-(2-isopropylphenoxy)-N-(2-methoxyphenyl)acetamide was not directly found, similar compounds' studies suggest that factors such as crystalline structure and intermolecular interactions significantly influence their melting points, solubility, and stability.

Chemical Properties Analysis

The compound's chemical properties, including reactivity with various reagents and potential for forming derivatives, demonstrate its versatility in chemical synthesis. For instance, its reaction with methanol and isopropanol transforms it into different silanes, highlighting its chemical adaptability and potential for creating a range of derivatives (Lazareva et al., 2017).

Wissenschaftliche Forschungsanwendungen

Anticancer Drug Synthesis

- A study by Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its potential as an anticancer drug through in silico modeling targeting the VEGFr receptor. This research highlights the compound's potential use in developing novel cancer therapeutics (Sharma et al., 2018).

Structural Studies and Properties

- Karmakar et al. (2007) investigated the structural aspects of amide-containing isoquinoline derivatives, showing the formation of crystalline salts and host–guest complexes with enhanced fluorescence emission. This study provides insights into the compound's applications in material science and fluorescence-based applications (Karmakar et al., 2007).

Analgesic Properties

- Research by Park et al. (1995) on a capsaicinoid compound structurally similar to 2-(2-isopropylphenoxy)-N-(2-methoxyphenyl)acetamide revealed potent analgesic properties. This suggests potential applications in pain management (Park et al., 1995).

Green Synthesis in Dye Production

- Zhang Qun-feng (2008) discussed the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes production, using a novel catalyst. This research is significant for environmentally-friendly industrial applications (Zhang Qun-feng, 2008).

Nano-Photoinitiator Development

- Batibay et al. (2020) synthesized a nano-photoinitiator for preparing hybrid networks, demonstrating its application in the field of polymer science and coatings (Batibay et al., 2020).

Eigenschaften

IUPAC Name |

N-(2-methoxyphenyl)-2-(2-propan-2-ylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-13(2)14-8-4-6-10-16(14)22-12-18(20)19-15-9-5-7-11-17(15)21-3/h4-11,13H,12H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYDHSUVEDHPIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5744970 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(5-chloro-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5559128.png)

![1-(ethylsulfonyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5559129.png)

![2-(4-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5559134.png)

![3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5559144.png)

![phenyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5559151.png)

![4-(4-morpholinyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5559191.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5559193.png)